Bucindolol Formate is derived from the parent compound bucindolol, which has been studied for its efficacy in treating chronic heart failure. The compound falls under the category of investigational small molecules and has been assigned the DrugBank Accession Number DB12752. Its chemical formula is , and it has a molecular weight of approximately 363.461 g/mol .
The synthesis of Bucindolol involves several key steps:
Bucindolol Formate's molecular structure can be described by its IUPAC name: 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile. The compound features:
The structural formula can be represented as follows:
The InChI Key for Bucindolol is FBMYKMYQHCBIGU-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications .
Bucindolol participates in various chemical reactions typical of beta-blockers:
These reactions are crucial for its therapeutic effects in managing conditions such as hypertension and heart failure.
The mechanism of action of Bucindolol involves:
This multifaceted mechanism allows Bucindolol to effectively manage cardiovascular conditions.
Bucindolol Formate appears as a crystalline solid with the following predicted properties:
Key chemical properties include:
These properties are critical for understanding the compound's behavior in biological systems .
Bucindolol Formate has been primarily explored for its applications in treating chronic heart failure due to its ability to modulate heart function effectively. Research indicates potential benefits in managing other cardiovascular conditions such as hypertension and arrhythmias. Additionally, ongoing studies are investigating genetic targeting methods to optimize treatment efficacy based on individual patient genotypes .
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1